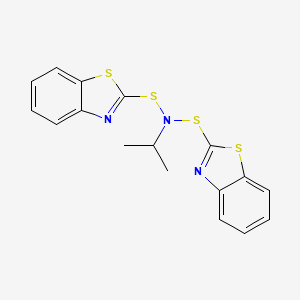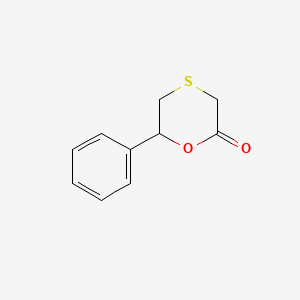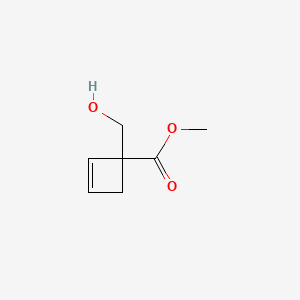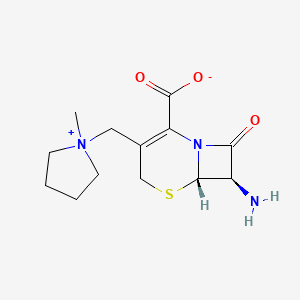
Cefepime impurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefepime impurity E is a reference standard used in pharmaceutical research and quality control. It is a byproduct or degradation product of the antibiotic cefepime, which is a fourth-generation cephalosporin. The chemical name of this compound is (6R,7R)-7-Amino-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cefepime impurity E involves the reaction of cefepime with various reagents under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly disclosed. it generally involves the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired impurity .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process typically involves multiple steps, including the isolation and purification of the impurity from cefepime production batches. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to separate and quantify the impurity .
Analyse Chemischer Reaktionen
Types of Reactions
Cefepime impurity E can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Cefepime impurity E is primarily used in pharmaceutical research and quality control. Its applications include:
Chemistry: Used as a reference standard in analytical methods to ensure the purity and potency of cefepime.
Biology: Studied for its biological activity and potential effects on microbial resistance.
Medicine: Investigated for its role in the stability and efficacy of cefepime formulations.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Wirkmechanismus
The mechanism of action of Cefepime impurity E is related to its parent compound, cefepime. Cefepime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final step of peptidoglycan synthesis. This binding leads to cell wall defects, autolysis, and subsequent bacterial death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Cefepime impurity E include other impurities and degradation products of cephalosporins, such as:
- Cefepime impurity A
- Cefepime impurity B
- Cefepime impurity C
- Cefepime impurity D
Uniqueness
This compound is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration in cefepime formulations are critical for ensuring the safety and efficacy of the antibiotic .
Eigenschaften
Molekularformel |
C13H19N3O3S |
|---|---|
Molekulargewicht |
297.38 g/mol |
IUPAC-Name |
(6S,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/t9-,12+/m1/s1 |
InChI-Schlüssel |
IIVPIDBZUUAWTF-SKDRFNHKSA-N |
Isomerische SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@H]([C@@H](C3=O)N)SC2)C(=O)[O-] |
Kanonische SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


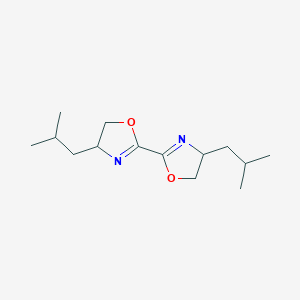
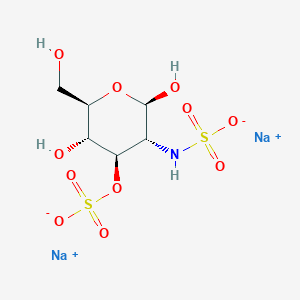
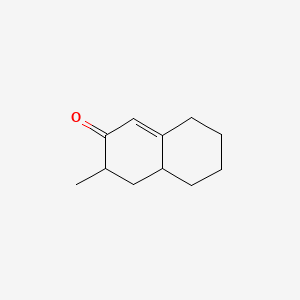
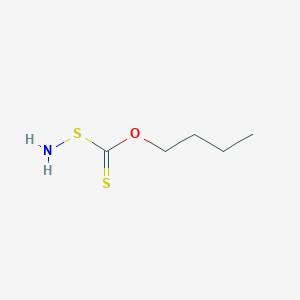
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)
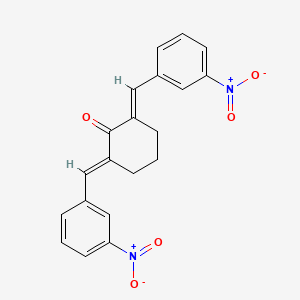
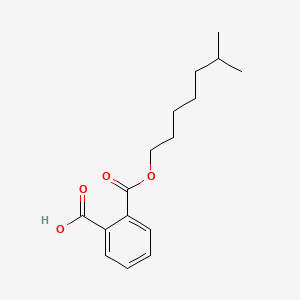
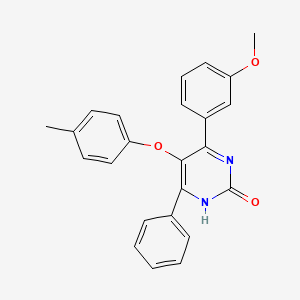
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
